REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:22][OH:23])[CH2:3][N:4]1[CH:9]=[CH:8][C:7](=[O:10])[C:6]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:5]1[C:19]([OH:21])=[O:20].[C:24]([O-])(O)=O.[Na+].S(OC)(OC)(=O)=O.Cl.[Na+].[Cl-]>[Cl-].[Na+].O.O.CN1C(=O)CCC1>[OH:1][CH:2]([CH2:22][OH:23])[CH2:3][N:4]1[CH:9]=[CH:8][C:7](=[O:10])[C:6]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[C:5]1[C:19]([O:21][CH3:24])=[O:20] |f:1.2,5.6,7.8.9|
|
Name
|
|
Quantity
|
4.302 kg
|
Type
|
reactant
|
Smiles
|
OC(CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C(=O)O)CO
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Name
|
|
Quantity
|
242 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.69 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.34 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
561 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
21.4 kg
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
brought to 28-35° C
|
Type
|
CUSTOM
|
Details
|
at 28-33° C
|
Type
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STIRRING
|
Details
|
The slurry was agitated at this temperature for 14 h
|
Duration
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14 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 5° C. or below
|
Type
|
STIRRING
|
Details
|
The mixture was agitated at 0-10° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered under vacuum
|
Type
|
WASH
|
Details
|
the cake washed with 15 kg of deionized water two times
|
Type
|
CUSTOM
|
Details
|
The wet solid product was dried at 45-55° C. under vacuum until constant weight
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C(=O)OC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |